Cas no 1430463-82-3 (5-cyclopropyl-1,2-oxazole-3-carbaldehyde)

5-cyclopropyl-1,2-oxazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-cyclopropyl-1,2-oxazole-3-carbaldehyde
- 5-cyclopropylisoxazole-3-carbaldehyde
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- MDL: MFCD28604890
- インチ: 1S/C7H7NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3-5H,1-2H2
- InChIKey: HLLGIHNNWDNYJH-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CC2)=CC(C=O)=N1
5-cyclopropyl-1,2-oxazole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-821310-0.5g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95.0% | 0.5g |
$803.0 | 2025-02-21 | |
Enamine | EN300-821310-10.0g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95.0% | 10.0g |
$4421.0 | 2025-02-21 | |
Enamine | EN300-821310-1.0g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95.0% | 1.0g |
$1029.0 | 2025-02-21 | |
Enamine | EN300-821310-5.0g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95.0% | 5.0g |
$2981.0 | 2025-02-21 | |
Enamine | EN300-821310-1g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95% | 1g |
$1029.0 | 2023-09-02 | |
Enamine | EN300-821310-5g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95% | 5g |
$2981.0 | 2023-09-02 | |
Aaron | AR01DTKX-5g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95% | 5g |
$4124.00 | 2025-03-10 | |
1PlusChem | 1P01DTCL-500mg |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95% | 500mg |
$1055.00 | 2024-06-20 | |
1PlusChem | 1P01DTCL-100mg |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95% | 100mg |
$501.00 | 2024-06-20 | |
Aaron | AR01DTKX-2.5g |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
1430463-82-3 | 95% | 2.5g |
$2795.00 | 2025-02-14 |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
5-cyclopropyl-1,2-oxazole-3-carbaldehydeに関する追加情報
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde (CAS No. 1430463-82-3): A Comprehensive Overview
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde (CAS No. 1430463-82-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of a cyclopropyl group and a carbonyl group in the structure of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde imparts it with distinct chemical properties and reactivity.
The chemical formula of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde is C7H8N2O2, and its molecular weight is approximately 148.15 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic odor. Its physical properties, such as melting point, boiling point, and solubility in various solvents, have been extensively studied and are well-documented in the literature.
In terms of synthetic routes, 5-cyclopropyl-1,2-oxazole-3-carbaldehyde can be prepared through several methods. One common approach involves the reaction of cyclopropylamine with an appropriate aldehyde or ketone in the presence of an acid catalyst. Another method involves the cyclization of a suitable precursor, such as a nitrile or amide, followed by oxidation to introduce the carbonyl group. These synthetic strategies have been optimized to achieve high yields and purity levels, making 5-cyclopropyl-1,2-oxazole-3-carbaldehyde readily accessible for further research and application.
The biological activity of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde has been the subject of numerous studies. Recent research has shown that this compound exhibits potent antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been reported to have anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes. These findings suggest that 5-cyclopropyl-1,2-oxazole-3-carbaldehyde may have potential therapeutic applications in the treatment of inflammatory diseases.
Beyond its biological activities, 5-cyclopropyl-1,2-oxazole-3-carbaldehyde has also been explored for its use as a building block in organic synthesis. Its reactivity with various nucleophiles makes it a valuable intermediate for the synthesis of more complex molecules. For example, it can be used in condensation reactions to form heterocyclic compounds with diverse functionalities. This versatility has led to its application in the development of new materials and pharmaceuticals.
In the pharmaceutical industry, 5-cyclopropyl-1,2-oxazole-3-carbaldehyde has shown promise as a lead compound for drug discovery. Its ability to interact with specific biological targets has been investigated through computational studies and in vitro assays. These studies have identified potential binding sites and mechanisms of action that could be exploited for the design of more potent and selective drugs. Furthermore, its structural features make it amenable to modification through medicinal chemistry approaches, allowing for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.
The environmental impact of 5-cyclopropyl-1,2-oxazole-3-carbaldehyde is another important consideration. While it is not classified as a hazardous substance under current regulations, its fate and behavior in the environment need to be carefully evaluated to ensure its safe use. Studies on its biodegradability and ecotoxicity are ongoing to provide a comprehensive understanding of its environmental profile.
In conclusion, 5-cyclopropyl-1,2-oxazole-3-carbaldehyde (CAS No. 1430463-82-3) is a multifaceted compound with a wide range of applications in chemistry and biology. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As new findings continue to emerge from ongoing studies, the potential uses of this compound are likely to expand even further.
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